4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-[(benzyloxy)methyl]-2-hydroxybenzaldehyde (a precursor) with various aminophenol derivatives. The resulting Schiff base ligands are then complexed with transition metal ions (such as Co(II), Ni(II), Cu(II), and Zn(II)) in a 1:1 molar ratio. The coordination occurs via the nitrogen of the azomethine group and deprotonated phenolic oxygen atoms (ONO) . Various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) confirm the structure of the synthesized complexes.
Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole belongs to the triazole family, a class of compounds that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazole derivatives, including 1H-1,2,3-triazoles, have been extensively studied and employed in the development of new drugs owing to their broad range of biological activities. These compounds have demonstrated potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications, among others. Their structural versatility allows for various modifications, offering a rich landscape for the exploration of new therapeutic agents (Ferreira et al., 2013).
Applications in Various Industries
Apart from their significant role in medicinal chemistry, triazole derivatives, including the 1,2,3- and 1,2,4- variants, find applications in a plethora of industries. These compounds are integral in the formulation of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their low toxicity profile further enhances their applicability in various domains, including engineering, metallurgy, and agriculture (Parchenko, 2019).
Synthetic Routes and Biological Importance
The synthesis of 1,4-disubstituted 1,2,3-triazoles, a category to which this compound belongs, is of significant interest due to the compound's stability and biological relevance. These triazoles are known for their stable aromatic nature and resistance to degradation in various conditions, making them suitable candidates for drug discovery and other applications. Their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets enhances their significance in pharmaceutical chemistry (Kaushik et al., 2019).
Properties
IUPAC Name |
1-phenyl-4-(phenylmethoxymethyl)triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-3-7-14(8-4-1)12-20-13-15-11-19(18-17-15)16-9-5-2-6-10-16/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGZGRFYITAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CN(N=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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